molecular formula C17H11F2NO2S B7495625 (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid

カタログ番号 B7495625
分子量: 331.3 g/mol
InChIキー: IBMOSFNSPJJIDF-XFFZJAGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid, also known as BF175, is a novel small molecule that has been synthesized as a potential anticancer agent. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to celecoxib, a well-known COX-2 inhibitor.

作用機序

The exact mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid is not fully understood, but it is believed to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer. COX-2 plays a key role in the production of prostaglandins, which are involved in inflammation and tumor growth. By inhibiting COX-2, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been found to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

実験室実験の利点と制限

One advantage of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid is that it is a small molecule, which makes it easier to synthesize and modify for structure-activity relationship studies. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.

将来の方向性

There are several potential future directions for research on (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid. One area of interest is the development of more potent analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid and its potential as a therapeutic agent for various types of cancer.

合成法

The synthesis of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 3,4-difluorobenzaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the final product, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid.

科学的研究の応用

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated its antitumor activity in mouse models of breast and colon cancer.

特性

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO2S/c18-12-6-5-10(8-13(12)19)7-11(9-16(21)22)17-20-14-3-1-2-4-15(14)23-17/h1-8H,9H2,(H,21,22)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMOSFNSPJJIDF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=C(C=C3)F)F)/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。